molecular formula C32H36N10O2 B611153 Targapremir-210

Targapremir-210

Cat. No.: B611153
M. Wt: 592.7 g/mol
InChI Key: PAYVJEWMAWLKAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Targapremir-210 is a potent and selective inhibitor of miR-210 (microRNA-210) . miR-210 is a noncoding RNA that plays a critical role in cancer maintenance, particularly in hypoxic conditions .

Mode of Action

This compound binds to the Dicer site of the miR-210 hairpin precursor . This interaction inhibits the processing of pre-miR-210, preventing the formation of mature miR-210 . The binding affinity of this compound to pre-miR-210 is high, with a dissociation constant (Kd) of approximately 200 nM .

Biochemical Pathways

The inhibition of miR-210 by this compound affects the hypoxia-inducible factors (HIFs) pathway . Specifically, it derepresses glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L), a hypoxia-associated protein negatively regulated by miR-210 . This leads to a decrease in HIF-1α levels .

Pharmacokinetics

One study suggests that this compound provides sustained erdafitinib release in urine over 90 days with very low plasma concentrations . This suggests that this compound may have good bioavailability and a long half-life, but further studies are needed to confirm these properties.

Result of Action

The action of this compound leads to a decrease in mature miR-210 levels and HIF-1α mRNA . This results in the induction of apoptosis in MDA-MB-231 cells cultured under hypoxic conditions . Furthermore, this compound has been shown to inhibit tumorigenesis in a mouse xenograft model of hypoxic triple-negative breast cancer .

Action Environment

The action of this compound is influenced by environmental conditions, particularly hypoxia . Hypoxia is a non-physiological level of oxygen tension common in many malignant tumors . This compound selectively targets RNAs and affects cellular responses to hypoxic conditions, resulting in favorable benefits against cancer .

Biochemical Analysis

Biochemical Properties

Targapremir-210 inhibits the processing of pre-miR-210 with high binding affinity (Kd 200 nM) . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Cellular Effects

This compound selectively targets RNAs and affects cellular responses to environmental conditions . It decreases mature miR-210 levels in MDA-MB-231 cells cultured under hypoxic conditions, with an IC50 of ∼200 nM . It induces apoptosis in MDA-MB-231 cells under hypoxic conditions .

Molecular Mechanism

This compound binds to the Dicer site of the miR-210 hairpin precursor . It inhibits the processing of pre-miR-210, leading to a decrease in mature miR-210 levels . This results in the reduction of HIF-1α levels and induction of apoptosis .

Temporal Effects in Laboratory Settings

This compound has been shown to sustain its effects for an extended period. For instance, in a study involving MDA-MB-231 triple negative breast cancer (TNBC) cells, this compound was able to reach the tumor and sustain its effects for the entire 21-day period .

Dosage Effects in Animal Models

In animal models, this compound has been shown to impede the proliferation of MDA-MB-231 TNBC cells . A single intraperitoneal injection of 100 μL of 200 nM this compound was able to decrease tumor growth as assessed by luciferase signal intensity and mass of the resected tumor .

Metabolic Pathways

It is known that miR-210, which this compound inhibits, plays a role in the regulation of hypoxia-inducible factors .

Transport and Distribution

It has been shown that this compound can reach the tumor in a mouse model .

Preparation Methods

Synthetic Routes and Reaction Conditions

Targapremir-210 is synthesized using click chemistry, a method known for its efficiency and selectivity. The compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction is highly specific and occurs under mild conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of copper catalysts and azide-alkyne cycloaddition reactions are well-established in industrial settings, allowing for the efficient production of this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

Targapremir-210 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are characterized by their high specificity and efficiency.

Common Reagents and Conditions

Major Products

The primary product of these reactions is this compound itself, formed through the cycloaddition of azide and alkyne groups. This product is highly stable and retains its inhibitory activity against microRNA-210 .

Scientific Research Applications

Targapremir-210 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a model compound for studying click chemistry reactions. Its high specificity and efficiency make it an ideal candidate for exploring new synthetic routes and reaction conditions .

Biology

In biological research, this compound is used to study the role of microRNA-210 in cancer cells. By inhibiting the processing of precursor microRNA-210, researchers can investigate the downstream effects on gene expression and cell behavior .

Medicine

In medicine, this compound has shown promise as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis in hypoxic cancer cells makes it a valuable tool for developing new cancer therapies .

Industry

In industrial applications, this compound can be used in the development of new drugs and therapeutic agents. Its efficient synthesis and potent biological activity make it an attractive candidate for large-scale production and commercialization .

Properties

IUPAC Name

N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYVJEWMAWLKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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